6-Bromo-2-iodoquinoxaline
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Overview
Description
6-Bromo-2-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4BrIN2. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-iodoquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-iodoquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for use in pharmaceuticals and materials science .
Scientific Research Applications
6-Bromo-2-iodoquinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodoquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-Bromoquinoxaline: Lacks the iodine atom, making it less versatile in certain reactions.
2-Iodoquinoxaline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-2-chloroquinoxaline: Similar structure but with chlorine instead of iodine, leading to different chemical properties.
Uniqueness: 6-Bromo-2-iodoquinoxaline is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic applications. Its dual halogenation allows for selective functionalization and the formation of diverse derivatives .
Properties
CAS No. |
1083181-44-5 |
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Molecular Formula |
C8H4BrIN2 |
Molecular Weight |
334.94 g/mol |
IUPAC Name |
6-bromo-2-iodoquinoxaline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
InChI Key |
UWFZIAWENWAIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)I |
Origin of Product |
United States |
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